molecular formula C17H14BrF3O4 B2886659 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde CAS No. 937629-96-4

3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde

Cat. No.: B2886659
CAS No.: 937629-96-4
M. Wt: 419.194
InChI Key: PZQNQTSVTOVKCQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is a complex organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde typically involves multiple steps, including halogenation, etherification, and formylation reactions. One common synthetic route starts with the bromination of a methoxy-substituted benzene derivative, followed by the introduction of the trifluoromethylphenoxy group through a nucleophilic substitution reaction. The final step involves the formylation of the aromatic ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Boronic acids, palladium catalysts

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzoic acid

    Reduction: 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxybenzaldehyde
  • 3-Bromo-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
  • 5-Methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde

Uniqueness

3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions. The methoxy group can influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3O4/c1-23-15-8-11(10-22)7-14(18)16(15)25-6-5-24-13-4-2-3-12(9-13)17(19,20)21/h2-4,7-10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQNQTSVTOVKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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